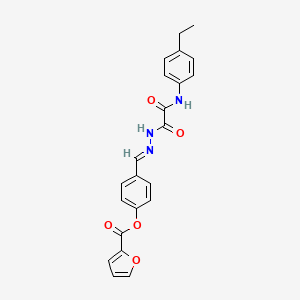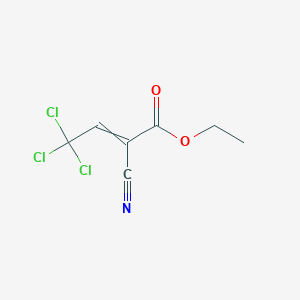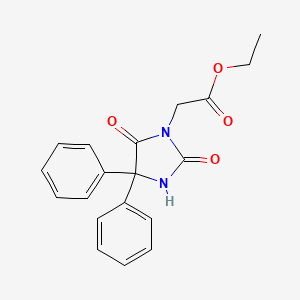
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid is an organic compound with the molecular formula C12H18O5 It is characterized by a cyclopentyl ring substituted with hydroxyl and dioxo groups, attached to a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl and dioxo groups can be synthesized through a series of organic reactions, including cyclization and oxidation.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is then attached to the cyclopentyl ring through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may produce diols.
Aplicaciones Científicas De Investigación
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-Hydroxy-2,5-dioxocyclopentyl)octanoic acid: Similar structure with an additional carbon in the chain.
7-(3-Hydroxy-2,5-dioxocyclopentyl)hexanoic acid: Similar structure with one less carbon in the chain.
7-(3-Hydroxy-2,5-dioxocyclopentyl)pentanoic acid: Similar structure with two fewer carbons in the chain.
Uniqueness
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid is unique due to its specific chain length and the presence of both hydroxyl and dioxo groups on the cyclopentyl ring
Propiedades
Número CAS |
22935-43-9 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
7-(3-hydroxy-2,5-dioxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H18O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h8,10,14H,1-7H2,(H,15,16) |
Clave InChI |
ASUMHSZQZHAHEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C(C1=O)CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)



![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)



![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
